molecular formula C9H11IO3 B3358601 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene CAS No. 81245-38-7

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B3358601
CAS No.: 81245-38-7
M. Wt: 294.09 g/mol
InChI Key: JWNKDMGRHDYVNS-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methoxy group, and a methoxymethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene typically involves the iodination of a suitable precursor, such as 4-methoxy-2-(methoxymethoxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methoxy-2-(methoxymethoxy)benzene, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the iodine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and targeted radiotherapy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene depends on the specific application and the chemical environment. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. In oxidation reactions, the methoxy and methoxymethoxy groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

    1-Iodo-4-methoxybenzene: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.

    1-Iodo-2-methoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethoxy group, affecting its reactivity and applications.

    1-Iodo-2,4-dimethoxybenzene: Has two methoxy groups, which can influence its chemical behavior differently compared to 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene.

Uniqueness: this compound is unique due to the presence of both methoxy and methoxymethoxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties.

Properties

IUPAC Name

1-iodo-4-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNKDMGRHDYVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513874
Record name 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81245-38-7
Record name 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5-methoxy-1-methoxymethoxybenzene (1.04 g, 4.23 mmol) in THF (13 mL) at −95° C. (hexanes/N2) was added n-BuLi (1.6 M in hexanes, 2.91 mL, 4.65 mmol) and the resulting solution was stirred for 5 min. To this solution was then added by syringe a solution of I2 (1.28 g, 5.07 mmol) in THF (8.5 mL) until a yellow color persisted. The solution was then permitted to warm to 23° C. and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, petroleum ether:Et2O 8:1) to provide 2-iodo-5-methoxy-1-methoxymethoxybenzene as a pale-orange oil (1.04 g, 84%). See also Tsukayama, M., 1997.
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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